molecular formula C21H15NO B11834675 3-(9H-Xanthen-9-yl)-1H-indole

3-(9H-Xanthen-9-yl)-1H-indole

Cat. No.: B11834675
M. Wt: 297.3 g/mol
InChI Key: FTPHAZDBKDTXMJ-UHFFFAOYSA-N
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Description

3-(9H-Xanthen-9-yl)-1H-indole is a complex organic compound that combines the structural features of xanthene and indole. Xanthene is a tricyclic compound with a central oxygen atom, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This unique combination of structures imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Xanthen-9-yl)-1H-indole typically involves the reaction of 9H-xanthen-9-yl halides with indole derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 9H-xanthen-9-yl chloride reacts with indole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Xanthen-9-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone or indole-3-carboxylic acid derivatives, while reduction can produce xanthene-9-yl alcohol or indole-3-ylmethanol.

Scientific Research Applications

3-(9H-Xanthen-9-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 3-(9H-Xanthen-9-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways. Detailed studies on its binding interactions and effects on cellular processes are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Xanthene Derivatives: Compounds like 9-phenyl-9H-xanthen-9-ol and xanthone share structural similarities with the xanthene moiety of 3-(9H-Xanthen-9-yl)-1H-indole.

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol are structurally related to the indole moiety.

Uniqueness

This compound is unique due to the combination of xanthene and indole structures, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

3-(9H-xanthen-9-yl)-1H-indole

InChI

InChI=1S/C21H15NO/c1-4-10-18-14(7-1)17(13-22-18)21-15-8-2-5-11-19(15)23-20-12-6-3-9-16(20)21/h1-13,21-22H

InChI Key

FTPHAZDBKDTXMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CNC5=CC=CC=C54

Origin of Product

United States

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